molecular formula C8H4BrN3 B13982362 3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Cat. No.: B13982362
M. Wt: 222.04 g/mol
InChI Key: RPWOKUFTLZMCDR-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile can be synthesized through a one-pot reaction involving 2-aminopyridine and α-haloketone derivatives. The reaction typically occurs in the presence of dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation . Another method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions, leading to the formation of 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above is scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-5-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-5-11-8-3-1-2-6(4-10)12(7)8/h1-3,5H

InChI Key

RPWOKUFTLZMCDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C#N)Br

Origin of Product

United States

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